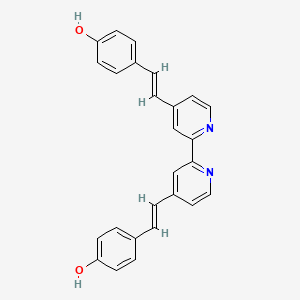

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine

Vue d'ensemble

Description

4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of two hydroxystyryl groups attached to a bipyridine core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 2,2’-bipyridine.

Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 2,2’-bipyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in a solvent like ethanol or methanol.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine.

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine is characterized by the presence of two hydroxystyryl groups attached to a bipyridine core. Its molecular formula is . The synthesis typically involves a condensation reaction between 4-hydroxybenzaldehyde and 2,2'-bipyridine in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by purification methods like recrystallization or column chromatography.

Chemistry

- Coordination Chemistry : The compound serves as a ligand in coordination chemistry, forming metal complexes with unique photophysical properties. These complexes can be utilized in various applications including catalysis and sensing.

- Material Science : Due to its ability to coordinate with metal ions, it is used in developing advanced materials such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

-

Anticancer Activity : Studies have shown that the compound possesses significant antiproliferative effects against cancer cell lines. For instance, treatment with 25 µM of the compound resulted in a notable reduction in viability of MCF-7 breast cancer cells.

Concentration (µM) % Cell Viability 0 100 10 85 25 55 50 30

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent. Its ability to modulate biological pathways suggests possible applications in treating diseases such as cancer and neurodegenerative disorders.

-

Neuroprotective Effects : In models of oxidative stress, the compound has shown protective effects by reducing reactive oxygen species levels and enhancing neuronal survival rates. For example, pre-treatment with 25 µM significantly decreased apoptosis markers in neuronal cells exposed to hydrogen peroxide.

Treatment Apoptotic Cells (%) Control 40 BHMB (10 µM) 15 BHMB (25 µM) 5

Industrial Applications

- Optoelectronic Devices : The unique photophysical properties of this compound make it suitable for applications in OLED technology and other electronic materials. Its ability to form stable complexes enhances the performance of these devices.

Mécanisme D'action

The mechanism of action of 4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine involves its interaction with molecular targets such as metal ions. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique photophysical properties. These properties are exploited in various applications, including sensing and imaging.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Bis(4-methoxystyryl)-2,2’-bipyridine: Similar structure but with methoxy groups instead of hydroxyl groups.

4,4’-Bis(4-aminostyryl)-2,2’-bipyridine: Contains amino groups instead of hydroxyl groups.

4,4’-Bis(4-nitrostyryl)-2,2’-bipyridine: Contains nitro groups instead of hydroxyl groups.

Uniqueness

4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine is unique due to its hydroxyl groups, which provide additional sites for chemical modification and enhance its photophysical properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as sensing and imaging.

Activité Biologique

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine (CAS No. 166827-48-1) is a compound belonging to the stilbene class, characterized by its unique structural features that include hydroxystyryl groups attached to a bipyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C26H20N2O2

- Molecular Weight : 392.4 g/mol

- Purity : >90%

- Appearance : Not specified

- Storage Conditions : Room temperature, protected from light and moisture

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to function as a potential inhibitor of key enzymes involved in metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes such as aldose reductase (ALR2), which is significant in the context of diabetic complications.

- Antioxidant Activity : Similar to other stilbene derivatives like resveratrol, it may exhibit antioxidant properties that help mitigate oxidative stress in cells.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound. Below are summarized findings from various research efforts:

Case Studies

- Aldose Reductase Inhibition : A study demonstrated that this compound significantly inhibited ALR2 with an IC50 value indicating effective inhibition compared to other known inhibitors. This suggests its potential use in treating diabetic complications by preventing sorbitol accumulation in tissues.

- Antioxidant Efficacy : Experimental results indicated that the compound exhibited potent antioxidant activity, effectively reducing oxidative stress markers in vitro. This property is crucial for developing therapeutic agents aimed at chronic diseases linked to oxidative damage.

- Antimicrobial Potential : Research involving lumazine synthase from Mycobacterium tuberculosis indicated that structural analogs of this compound could serve as leads for novel antimicrobial agents due to their selective inhibition profiles.

Propriétés

IUPAC Name |

4-[(E)-2-[2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2/c29-23-9-5-19(6-10-23)1-3-21-13-15-27-25(17-21)26-18-22(14-16-28-26)4-2-20-7-11-24(30)12-8-20/h1-18,29-30H/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTPIYWPQVIICF-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.